molecular formula C10H9Cl3O3 B1204444 2,4,5-TB CAS No. 93-80-1

2,4,5-TB

Cat. No.: B1204444
CAS No.: 93-80-1
M. Wt: 283.5 g/mol
InChI Key: RTWCZQFXFMXXKP-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenoxyacetic acid (2,4,5-TB) is a synthetic organic compound that belongs to the family of chlorophenoxy herbicides. It was widely used in agriculture for the selective control of broadleaf weeds. The compound is known for its chemical stability and persistence in the environment, which has raised concerns about its potential health and environmental impacts .

Preparation Methods

The synthesis of 2,4,5-Trichlorophenoxyacetic acid typically involves the chlorination of phenol to produce 2,4,5-trichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide and elevated temperatures to facilitate the reaction .

Chemical Reactions Analysis

2,4,5-Trichlorophenoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated quinones.

    Reduction: Under anaerobic conditions, it can undergo reductive dechlorination to form less chlorinated phenols.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

2,4,5-Trichlorophenoxyacetic acid has been extensively studied for its environmental impact and biodegradation pathways. It is used as a model compound to understand the behavior of chlorinated herbicides in the environment. In addition, it has applications in the study of microbial degradation processes and the development of bioremediation strategies. The compound’s persistence and toxicity have also made it a subject of research in toxicology and environmental science .

Mechanism of Action

The herbicidal activity of 2,4,5-Trichlorophenoxyacetic acid is primarily due to its ability to mimic the natural plant hormone auxin. It disrupts the normal growth processes of plants by causing uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and signaling pathways involved in plant growth regulation .

Comparison with Similar Compounds

2,4,5-Trichlorophenoxyacetic acid is similar to other chlorophenoxy herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenol. 2,4,5-Trichlorophenoxyacetic acid is unique due to its higher degree of chlorination, which contributes to its greater chemical stability and persistence in the environment. Other similar compounds include 2,4,5-Trichlorophenol and 2,4,5-Trihydroxymethamphetamine, which share structural similarities but differ in their applications and biological activities .

Properties

IUPAC Name

4-(2,4,5-trichlorophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O3/c11-6-4-8(13)9(5-7(6)12)16-3-1-2-10(14)15/h4-5H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWCZQFXFMXXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041334
Record name 2,4,5-TB
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-80-1
Record name 4-(2,4,5-Trichlorophenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-80-1
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Record name 2,4,5-TB [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-T Butyric acid
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Record name 2,4,5-TB
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Record name 2,4,5-TB
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Record name 2,4,5-TB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,4,5-TB influence its activity compared to similar herbicides?

A: this compound belongs to the phenoxy-acid herbicide family. Its structure consists of a 2,4,5-trichlorophenoxy ring attached to a butyric acid side chain. Research suggests that the length of this side chain influences the herbicide's activity. For instance, this compound, with its four-carbon butyric acid side chain, exhibits different activity compared to its acetic acid homolog, 2,4,5-T (2,4,5-trichlorophenoxyacetic acid). Studies on white clover cell cultures show that this compound degrades at a similar rate to its 2,4-dichloro analog, 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid), suggesting that the chlorine substitution pattern on the phenoxy ring might not significantly impact the degradation rate of butyric acid homologs. []

Q2: How stable is this compound in soil samples during storage?

A: Research indicates that this compound exhibits good stability in frozen soil samples over extended periods. A study analyzing the stability of various herbicides, including this compound, in different soil types (clay loam, clay, and loamy sand) stored at -15°C for up to 450 days showed consistent recovery rates for this compound. This suggests that frozen storage is a suitable method for preserving the integrity of soil samples contaminated with this compound for future analysis. []

Q3: What are the potential environmental impacts of this compound?

A: Like many herbicides, this compound poses potential risks to the environment. Studies highlight concerns regarding herbicide residues in soil, water sources, and their impact on subsequent crops, animal life, and human health. [] Although specific details on this compound's environmental fate and degradation pathways are limited in the provided abstracts, it is crucial to consider its potential for persistence in the environment, leaching into groundwater, and bioaccumulation in the food chain. Further research on these aspects is necessary to understand the long-term ecological consequences of this compound use.

Q4: How does this compound affect plant growth, and are there variations in species sensitivity?

A: this compound, like other phenoxy-acid herbicides, disrupts plant growth, but the extent of its effect varies between species. A study examining the impact of eight herbicides, including this compound, on red maple (Acer rubrum L.) and white ash (Fraxinus americana L.) seedlings revealed differential sensitivities. [] The research suggests that the application method (shoot vs. root) influences the efficacy of certain herbicides, including this compound. This highlights the importance of considering species-specific sensitivities and application methods when assessing the potential environmental impact of herbicides like this compound.

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